3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group linked to a substituted phenylamine moiety. The phenyl group is further modified with a methyl group at the 4-position and a 2-oxopyrrolidin-1-yl group at the 3-position.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-8-15(12-16(13)22-10-4-5-19(22)23)21-20(24)14-7-9-17(25-2)18(11-14)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFIZRGFSBQCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzoic Acid Derivatives
3,4-Dimethoxybenzoic acid is commercially available, but its activation to an acid chloride or mixed anhydride is essential for amide coupling. In a procedure analogous to methods described for related benzamides, treatment of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C generates the corresponding acid chloride. The reaction typically achieves >95% conversion within 2 hours under inert atmosphere.
Preparation of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline
The synthesis of this aniline derivative involves introducing the 2-oxopyrrolidin-1-yl group to a meta-substituted nitroarene, followed by reduction. A patent detailing analogous pyrrolidinone installations suggests the following pathway:
- Nitration and Alkylation : Begin with 4-methyl-3-nitroaniline. React with 2-chloropyrrolidinone in the presence of tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst in toluene at 80°C for 4 hours. This yields 3-nitro-4-methyl-N-(2-oxopyrrolidin-1-yl)aniline.
- Reduction : Catalytic hydrogenation using Pd/C in ethanol under 50 psi H₂ reduces the nitro group to an amine, affording the target aniline intermediate. Yields for similar reductions exceed 85%.
Amide Bond Formation Strategies
Coupling the acid chloride with the aniline derivative demands careful selection of bases and solvents to minimize side reactions.
Schotten-Baumann Conditions
A classical approach involves adding the acid chloride to a biphasic mixture of the aniline in dichloromethane and aqueous sodium bicarbonate . Vigorous stirring at 0°C for 1 hour, followed by room-temperature stirring for 12 hours, isolates the crude amide. However, this method often results in modest yields (60–70%) due to hydrolysis competing with amidation.
Coupling Reagent-Mediated Synthesis
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) . Combining equimolar amounts of the acid and aniline with 1.2 equivalents of EDCI/HOBt at 0°C, followed by warming to 25°C for 24 hours, achieves yields of 82–88%. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase.
Purification and Characterization
Recrystallization Optimization
Crude product purification is critical due to residual coupling reagents and byproducts. A patent describes a sequential solvent system:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 1H, ArH), 7.25–7.18 (m, 2H, ArH), 6.95 (s, 1H, ArH), 4.02 (s, 2H, NCH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.95–2.85 (m, 4H, pyrrolidinone CH₂), 2.40 (s, 3H, ArCH₃), 2.10–2.00 (m, 2H, pyrrolidinone CH₂).
- HRMS : m/z calculated for C₂₁H₂₅N₂O₄ [M+H]⁺: 385.1763; found: 385.1768.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | DCM/NaHCO₃, 0°C → 25°C, 12 h | 65 | 92 |
| EDCI/HOBt | DMF, 0°C → 25°C, 24 h | 85 | 98 |
| Thermal Aminolysis | Toluene, 110°C, 48 h | 45 | 88 |
The EDCI/HOBt method surpasses others in efficiency, though it requires rigorous drying of solvents to prevent reagent decomposition.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production, as detailed in a patent, employs continuous distillation to remove byproducts (e.g., HOBt urea). A falling film evaporator under vacuum (50 mbar) at 60°C concentrates the reaction mixture before recrystallization, achieving 79.2% isolated yield. Regulatory-grade material necessitates compliance with ICH Q3D guidelines for elemental impurities, validated via ICP-MS.
Mechanistic Insights and Side Reaction Mitigation
The EDCI-mediated coupling proceeds via an active ester intermediate , with HOBt suppressing racemization. Competing hydrolysis is minimized by maintaining anhydrous conditions. Side products, such as N-acylurea derivatives , are removed via silica gel chromatography (ethyl acetate/hexane, 3:7).
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s structural analogs differ primarily in substituent placement and functional groups:
Key Observations:
- Methoxy Groups: The 3,4-dimethoxy motif in the target compound and analogs may enhance lipophilicity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets.
- Pyrrolidinone vs.
- Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., introducing pyrrolidinone via nucleophilic substitution), contrasting with simpler acylation routes in .
Biological Activity
3,4-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound categorized under benzamides, notable for its unique structural features that include methoxy substituents and a pyrrolidinone ring. Its molecular formula is with a molecular weight of approximately 354.4 g/mol. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of cancer treatment and neuropharmacology.
Chemical Structure
The compound's structure is crucial for its biological activity. The presence of methoxy groups at the 3 and 4 positions on the benzene ring enhances its lipophilicity, potentially improving its ability to cross biological membranes. The pyrrolidinone moiety may contribute to interactions with various biological targets, including receptors and enzymes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain tyrosine kinases involved in cancer progression. It has been observed to affect cellular signaling pathways that are critical in tumor growth and metastasis .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply applications in treating neurological disorders .
- Enzyme Inhibition : Interaction studies have shown that the compound may modulate the activity of specific enzymes, impacting metabolic pathways related to cell proliferation and survival .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Mechanism of Action : Investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .
- Comparative Analysis : A comparative study with structurally similar compounds highlighted that this benzamide derivative exhibited superior inhibitory effects on specific cancer cell lines compared to its analogs .
Data Table: Comparative Biological Activities
| Compound Name | Molecular Formula | Key Biological Activity | Reference |
|---|---|---|---|
| This compound | C18H24N2O4 | Antitumor activity; enzyme inhibition | |
| 3,4-Dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | C18H24N2O4 | Moderate cytotoxicity; selective inhibition | |
| N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | C18H20F3N2O | Different pharmacological effects; lower potency |
Q & A
Q. How do reaction kinetics and solvent polarity influence scalability of the synthesis?
- Kinetic profiling :
- Pseudo-first-order rate constants (k) measured via HPLC monitoring.
- Polar aprotic solvents (DMF) accelerate coupling but may reduce selectivity .
- Scale-up considerations : Switch to flow chemistry for exothermic steps (e.g., acyl chloride formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
